2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound with a molecular formula of C17H19N3. This compound is characterized by the presence of a benzodiazole ring and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 1H-1,3-benzodiazole with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The dimethylphenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-1-yl)-1-(3,4-dimethylphenyl)ethan-1-amine
- 2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)ethanamide
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzodiazole ring and a dimethylphenyl group makes it a versatile compound for various applications.
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
The structure includes a benzodiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds containing the benzodiazole scaffold exhibit significant antitumor activity. For instance:
- A study demonstrated that derivatives of benzodiazole can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties. In vitro studies revealed:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32 to 128 µg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- In animal models of inflammation, it reduced edema and inflammatory markers significantly compared to control groups. This suggests a possible mechanism involving the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study on Antitumor Activity
A notable case study involved testing the compound on human breast cancer cell lines (MCF-7). The results showed:
- IC50 Value : 15 µM after 48 hours of exposure.
- The treatment led to increased levels of apoptotic markers such as caspase-3 activation.
Study on Antimicrobial Efficacy
In a comparative study with standard antibiotics:
- The compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development. The study highlighted its synergistic effect when combined with conventional antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor : Involves modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial : Likely disrupts bacterial cell wall synthesis or function.
- Anti-inflammatory : May inhibit NF-kB signaling pathways leading to reduced expression of inflammatory mediators.
Data Tables
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-8-14(9-13(12)2)19-17(21)10-20-11-18-15-5-3-4-6-16(15)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPKCNNKVKMCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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